
5-Bromo-3-formylpicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-formylpicolinic acid is a derivative of picolinic acid, characterized by the presence of a bromine atom at the 5-position and a formyl group at the 3-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-formylpicolinic acid typically involves the bromination of picolinic acid followed by formylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 5-position. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-formylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 5-Bromo-3-carboxypicolinic acid.
Reduction: 5-Bromo-3-hydroxymethylpicolinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-formylpicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of coordination complexes.
Biology: Potential use in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-formylpicolinic acid largely depends on its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique chemical properties. The formyl group can also participate in various biochemical reactions, potentially inhibiting enzymes or interacting with proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromopicolinic acid: Lacks the formyl group, making it less versatile in certain chemical reactions.
3-Formylpicolinic acid: Lacks the bromine atom, which can affect its reactivity and coordination properties.
5-Bromo-3-methylpicolinic acid: Contains a methyl group instead of a formyl group, altering its chemical behavior and applications.
Uniqueness
5-Bromo-3-formylpicolinic acid is unique due to the presence of both the bromine atom and the formyl group, which allows it to participate in a wider range of chemical reactions and form more diverse coordination complexes compared to its analogs.
Eigenschaften
Molekularformel |
C7H4BrNO3 |
|---|---|
Molekulargewicht |
230.02 g/mol |
IUPAC-Name |
5-bromo-3-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4BrNO3/c8-5-1-4(3-10)6(7(11)12)9-2-5/h1-3H,(H,11,12) |
InChI-Schlüssel |
KZLKJZJGDNFDOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C=O)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


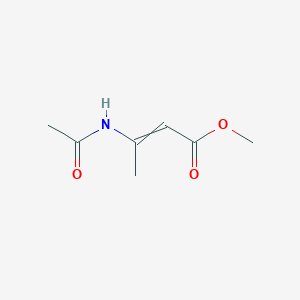
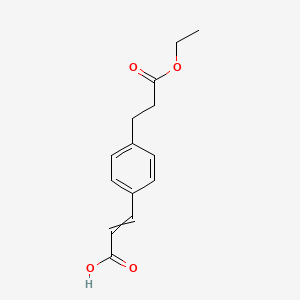




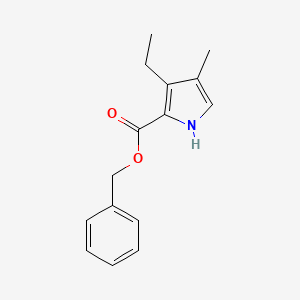
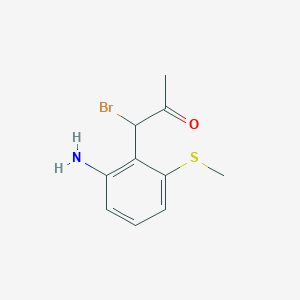
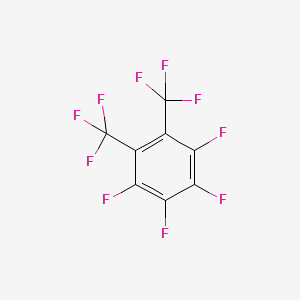
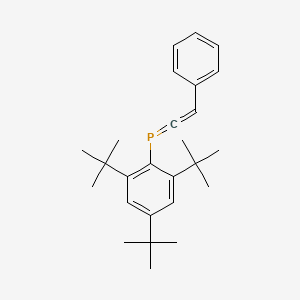
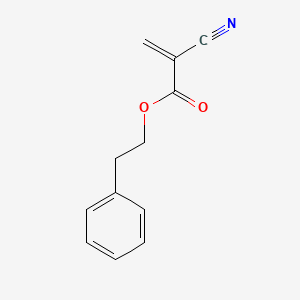
![N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide](/img/structure/B14070102.png)


